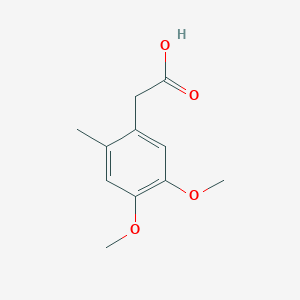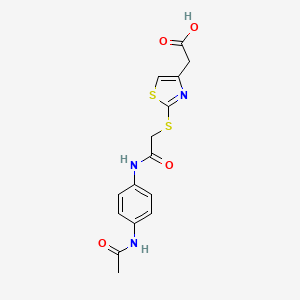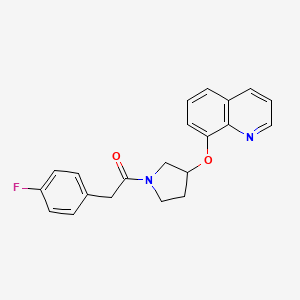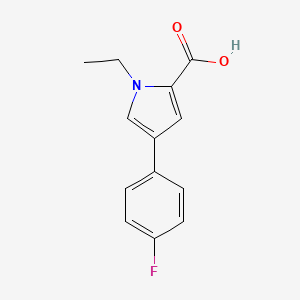![molecular formula C18H17NO B2727691 N-[(3-Methyl-4-phenylphenyl)methyl]but-2-ynamide CAS No. 2411241-31-9](/img/structure/B2727691.png)
N-[(3-Methyl-4-phenylphenyl)methyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-Methyl-4-phenylphenyl)methyl]but-2-ynamide, commonly known as MPPB, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. MPPB is a selective antagonist of the neurokinin-1 receptor, which is involved in the regulation of pain, inflammation, and mood.
Mecanismo De Acción
MPPB works by selectively blocking the neurokinin-1 receptor, which is involved in the regulation of pain, inflammation, and mood. By blocking this receptor, MPPB can reduce the transmission of pain signals and decrease inflammation in the body.
Biochemical and Physiological Effects:
MPPB has been shown to have a number of biochemical and physiological effects, including reducing pain and inflammation, improving mood, and reducing anxiety. Additionally, MPPB has been shown to have a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPPB in laboratory experiments is its selectivity for the neurokinin-1 receptor, which allows for more precise targeting of this pathway. However, one limitation of using MPPB is its relatively low potency compared to other neurokinin-1 receptor antagonists.
Direcciones Futuras
There are a number of potential future directions for research on MPPB. One area of focus could be on developing more potent analogues of MPPB for use in clinical settings. Additionally, further research could explore the potential use of MPPB in treating other psychiatric disorders, such as bipolar disorder and schizophrenia. Finally, more research could be done to better understand the mechanism of action of MPPB and its potential interactions with other signaling pathways in the body.
Métodos De Síntesis
MPPB can be synthesized through a multi-step process, starting with the reaction of 3-methyl-4-phenylbenzaldehyde with propargyl bromide to form an alkyne intermediate. This intermediate is then reacted with an amine derivative to form the final product, MPPB.
Aplicaciones Científicas De Investigación
MPPB has been studied for its potential therapeutic applications in a variety of fields, including pain management, inflammation, and psychiatric disorders. In preclinical studies, MPPB has been shown to effectively reduce pain and inflammation in animal models. Additionally, MPPB has been studied for its potential use in treating depression and anxiety disorders.
Propiedades
IUPAC Name |
N-[(3-methyl-4-phenylphenyl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-3-7-18(20)19-13-15-10-11-17(14(2)12-15)16-8-5-4-6-9-16/h4-6,8-12H,13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZAODXYYQPCKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC(=C(C=C1)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2727610.png)






![N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-propylpiperidine-4-carboxamide](/img/structure/B2727619.png)

![2-[(3-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile](/img/structure/B2727622.png)
![(NZ)-N-[2-(4-chlorophenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2727627.png)
![1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2727628.png)
![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2727629.png)